2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one
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Description
2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C21H22F2N2O3 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.15984889 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Scientific Research
Synthesis and Environmental Implications : Furan derivatives, such as those obtained from the photo-oxidation of furan compounds, play a significant role in atmospheric chemistry. The study by Alvarez et al. (2009) illustrates the application of advanced analytical techniques for identifying unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives. This research has environmental implications, highlighting the formation of aerosols and their potential impact on air quality (Alvarez et al., 2009).
Catalytic Reactions and Synthesis : The development of novel synthetic pathways is crucial for advancing chemical research. Ito et al. (2018) described an innovative catalytic dearomative spirocyclization process to synthesize 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of gold carbene species in organic synthesis. This methodology could be applied to create complex molecular structures efficiently (Ito et al., 2018).
Pharmacological Potential : The structural complexity and diverse functionality of furan and spirocyclic compounds make them attractive targets for pharmaceutical research. For example, the synthesis and evaluation of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids as analgesic agents by Boyle et al. (1986) exemplify the potential of such compounds in developing new therapeutic agents. These compounds were tested for analgesic activity, showing promising results for further investigation (Boyle et al., 1986).
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(2-methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-14-18(2-7-28-14)20(27)24-5-3-21(4-6-24)11-19(26)25(13-21)12-15-8-16(22)10-17(23)9-15/h2,7-10H,3-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSHTIZNFFNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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